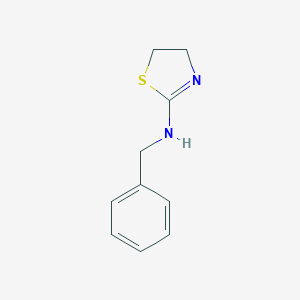

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-5H,6-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANOLKRMSPPWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368169 | |

| Record name | N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13578-57-9 | |

| Record name | N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiocyanate Substitution

Potassium thiocyanate (KSCN) replaces the bromine atom in the α-bromo ketone, forming a thiocyanate intermediate. This step proceeds via nucleophilic substitution at ambient conditions, with ethanol as the solvent. The thiocyanate group’s ambident nucleophilicity directs attack at the electrophilic α-carbon.

Benzylamine Condensation and Cyclization

Addition of benzylamine induces cyclization, forming the thiazoline ring. The mechanism involves:

-

Nucleophilic attack by benzylamine’s nitrogen on the thiocyanate-bearing carbon.

-

Rearrangement to form a thioamide intermediate.

-

Cyclization via intramolecular nucleophilic attack by sulfur on a carbonyl carbon, yielding the imine precursor.

For instance, reacting 3-thiocyanoacetylacetone with benzylamine produces N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide, confirmed via X-ray crystallography.

Imine Reduction to Amine

The final step involves reducing the imine moiety to an amine. Sodium borohydride (NaBH4) in methanol at 0–5°C selectively reduces the C=N bond without affecting the thiazoline ring. This step achieves yields of 85–90%, with purity confirmed by 1H NMR (δ 2.8–3.2 ppm for CH2 groups in the thiazoline ring).

Hydrolysis and Reduction of Thiazol-2(3H)-Imine Derivatives

Thiazol-2(3H)-imines serve as precursors to the target amine. El-Sawah et al. demonstrated this pathway using two approaches:

Alkaline Hydrolysis

Refluxing N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)acetamide in methanolic potassium hydroxide (KOH) removes the acetyl group, yielding 3-benzyl-4-methylthiazol-2(3H)-imine. Subsequent reduction with NaBH4 converts the imine to the amine, though this method yields 60% due to side reactions.

Acidic Hydrolysis

Treating the same precursor with 4M hydrochloric acid (HCl) in ethanol under reflux achieves deacetylation and imine protonation. Neutralization with aqueous sodium bicarbonate (NaHCO3) followed by extraction with dichloromethane (DCM) affords the amine in 70% yield.

Cyclization of β-Amino Thiol Precursors

Horishny et al. reported thiazoline synthesis via β-amino thiol cyclization, adaptable to N-benzyl derivatives:

Synthesis of β-Amino Thiols

Benzylamine reacts with 1,2-dibromoethane in dimethylformamide (DMF) to form N-(2-bromoethyl)benzylamine. Treatment with thiourea in ethanol substitutes bromine with a thiol group, generating β-amino thiol hydrochloride.

Cyclization to Thiazoline

Heating the β-amino thiol hydrochloride with sodium acetate (NaOAc) in ethanol induces cyclization. The thiol attacks the adjacent amine-bearing carbon, releasing ammonia and forming the thiazoline ring. This method achieves 75–80% yield, with the product characterized by a singlet at δ 5.1 ppm (NH) in 1H NMR.

Comparative Analysis of Methods

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles such as alkyl halides or aryl halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities, making it a candidate for further research in medicinal chemistry:

1. Antimicrobial Properties:

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine has shown significant antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain derivatives demonstrated inhibition rates comparable to standard antibiotics like fluconazole and chloramphenicol .

2. Antitumor Activity:

Research indicates that this compound may possess anticancer properties. It has been investigated for its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. A study highlighted its potential as a promising candidate for new anticancer agents through the Developmental Therapeutics Program of the National Cancer Institute .

3. Other Biological Effects:

In addition to antimicrobial and antitumor effects, this compound exhibits antioxidant, analgesic, anti-inflammatory, diuretic, anticonvulsant, and neuroprotective activities. These diverse effects suggest its potential application in treating various diseases and conditions .

Industrial Applications

Beyond its biological significance, this compound is also utilized in industrial applications:

1. Agrochemicals:

The compound is explored for its use in developing agrochemicals due to its stability and reactivity. Its derivatives may serve as effective agents in pest control.

2. Dyes and Pigments:

Due to its chemical properties, it can be employed in the synthesis of dyes and pigments used in various industries .

Mechanism of Action

The mechanism of action of N-benzyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest in the G2 phase, ultimately resulting in cell death . Additionally, the compound may interact with other enzymes and receptors, modulating their activity and affecting various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 4,5-dihydro-1,3-thiazol-2-amine scaffold is versatile, with modifications at the N-position significantly altering physicochemical and biological properties. Below is a comparative analysis of N-benzyl-4,5-dihydro-1,3-thiazol-2-amine and its analogs:

Table 1: Structural and Functional Comparison of 4,5-Dihydro-1,3-thiazol-2-amine Derivatives

Key Findings:

Substituent Effects on Bioactivity: The pyridinylmethyl derivative (C₁₀H₁₃N₃S) was identified in antimalarial drug screening, highlighting the importance of aromatic heterocycles in enhancing target binding .

Physicochemical Properties :

- Hydrophobicity increases with alkyl chain length (e.g., hexyl substituent in C₉H₁₈N₂S) , whereas electron-withdrawing groups (e.g., 4-chlorobenzyl in C₁₀H₁₁ClN₂S) may influence reactivity and metabolic stability .

Safety and Handling :

- The methyl derivative (C₄H₉ClN₂S) exhibits irritant properties, necessitating precautions during handling . Similar hazards may apply to other analogs, though specific data for the benzyl variant is lacking.

Synthetic Accessibility :

- Condensation and cyclization methods are broadly applicable, as demonstrated in the synthesis of indole-thiazole hybrids and thiadiazole derivatives .

Biological Activity

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Thiazole Derivatives

Thiazole derivatives are known for a wide range of biological activities, including:

- Antimicrobial

- Anticancer

- Antioxidant

- Anti-inflammatory

- Anticonvulsant

- Neuroprotective

The thiazole ring structure contributes significantly to these activities due to its ability to interact with various biological targets and influence cellular processes.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Research indicates that derivatives of this compound show significant activity against various pathogens. For example:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to high susceptibility | |

| Escherichia coli | Effective at low concentrations | |

| Candida albicans | Inhibitory effects observed |

The mechanism appears to involve disruption of cell wall synthesis and interference with metabolic pathways in bacteria.

Anticancer Activity

Studies have demonstrated that this compound and its derivatives possess anticancer properties. For instance:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HepG2 (liver cancer) | 1.61 ± 1.92 | Significant cytotoxicity |

| A549 (lung cancer) | 1.98 ± 1.22 | Comparable to standard treatments |

These results indicate that the compound can induce apoptosis in cancer cells through various pathways, including the inhibition of the JAK/STAT3 signaling pathway .

The biological activity of this compound is attributed to several mechanisms:

- Target Interaction : The thiazole moiety interacts with specific proteins involved in cell signaling and metabolism.

- Biochemical Pathways : It affects pathways such as JAK/STAT3 and NF-kB, leading to altered gene expression related to inflammation and cell proliferation.

- Cellular Processes : The compound can induce oxidative stress in pathogens and cancer cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Staphylococcus aureus and E. coli.

Study 2: Anticancer Activity

In vitro studies on HepG2 cells demonstrated that this compound triggered apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-benzyl-4,5-dihydro-1,3-thiazol-2-amine?

- Answer : A robust synthetic route typically involves condensation reactions between thiourea derivatives and α,β-unsaturated carbonyl compounds. For example, Schiff base formation using aldehydes (e.g., 5-substituted indole-3-carboxaldehydes) and 4,5-dihydrothiazol-2-amine intermediates can yield target compounds. Literature methods for analogous thiazol-2-amine syntheses emphasize optimizing reaction conditions (e.g., solvent, temperature, and catalyst) to improve yield and purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Answer :

- NMR : and NMR are critical for confirming the benzyl substitution pattern and dihydrothiazole ring integrity.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups like N-H (stretching at ~3300 cm) and C=N (1600–1650 cm).

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) in crystalline forms .

Q. How can purity and stability of this compound be assessed during storage?

- Answer :

- HPLC/GC : Monitor degradation products under varying conditions (e.g., temperature, humidity).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability.

- Moisture Sensitivity : Use desiccants or inert-atmosphere storage for hygroscopic samples .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallography?

- Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement Tools : SHELXL or WinGX for refining atomic coordinates and thermal parameters. For disordered regions, apply restraints or constraints to improve model accuracy .

- Validation : Check R-factor convergence (<5%) and data-to-parameter ratios (>15:1) to ensure reliability .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Answer :

- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps.

- NBO Analysis : Evaluate hyperconjugative interactions (e.g., σ→σ* or π→π*) influencing stability and reactivity .

- Molecular Docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Q. How should researchers address contradictions in reported biological activity data for thiazol-2-amine derivatives?

- Answer :

- Experimental Replication : Validate assays (e.g., MIC for antimicrobial activity) under standardized conditions (pH, temperature, cell lines).

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity trends.

- Meta-Analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in cytotoxicity assays) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Answer :

- Intermediate Purification : Use column chromatography or recrystallization to remove byproducts (e.g., unreacted benzyl precursors).

- Catalyst Optimization : Employ Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization steps.

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity in heterocycle formation .

Methodological Resources

- Crystallography Software : SHELX, WinGX, and ORTEP-3 for structure solution and visualization .

- Spectroscopic Databases : PubChem and Cambridge Structural Database (CSD) for reference spectra .

- Synthetic Protocols : Peer-reviewed journals like Bioorganic & Medicinal Chemistry Letters for optimized reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.